rac 2-Oleoyl-3-chloropropanediol
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Overview
Description
rac 2-Oleoyl-3-chloropropanediol: is a monoacylglycerol compound characterized by the presence of a chloride group at the sn-1 position and an oleic acid moiety at the sn-2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Oleoyl-3-chloropropanediol typically involves the esterification of oleic acid with 3-chloropropane-1,2-diol. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the purification and isolation of the final product. The use of high-purity reagents and advanced separation techniques ensures the production of a compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: rac 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The hydroxyl group in the compound can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives of this compound.
Oxidation and Reduction Reactions: Products include aldehydes, ketones, and alcohols.
Scientific Research Applications
rac 2-Oleoyl-3-chloropropanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Studied for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of rac 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
rac 1-Oleoyl-3-chloropropanediol: Another chlorinated derivative of oleoyl propanediol, used in similar research applications.
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: An isotopically labeled version used in stable isotope labeling studies.
Uniqueness: rac 2-Oleoyl-3-chloropropanediol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(1-chloro-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOYUUMBWVKDM-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858248 |
Source
|
Record name | 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915297-48-2 |
Source
|
Record name | 1-Chloro-3-hydroxypropan-2-yl (9Z)-octadec-9-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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